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molecular formula C8H12N4O2S B8614923 6-(1,1-Dioxidothiomorpholin-4-yl)pyrimidin-4-amine

6-(1,1-Dioxidothiomorpholin-4-yl)pyrimidin-4-amine

Cat. No. B8614923
M. Wt: 228.27 g/mol
InChI Key: XMXYFYZJOHHKNL-UHFFFAOYSA-N
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Patent
US07115597B2

Procedure details

6-Chloropyrimidin-4-amine 7-2 (0.4 g, 3.09 mmol) and diisopropylethylamine (0.4 g, 3.09 mmol) were suspended in n-butanol and thiomorpholine 1,1-dioxide (0.417 g, 3.09 mmol) was added. The reaction was stirred at 200° C. for 18 hours, the butanol was evaporated off and the product was purified on a silica column eluted with DCM:MeOH:NH4OH (95:5:0.5). Yield=2.45 mmol (79%). 1H-NMR (CD3OD): 8.03 ppm (s, 1H); 5.87 ppm (s, 1H); 4.10 ppm (t, 4H); 3.09 ppm (t, 4H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.417 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.C(N(C(C)C)CC)(C)C.[NH:18]1[CH2:23][CH2:22][S:21](=[O:25])(=[O:24])[CH2:20][CH2:19]1>C(O)CCC>[O:24]=[S:21]1(=[O:25])[CH2:22][CH2:23][N:18]([C:2]2[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=2)[CH2:19][CH2:20]1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC1=CC(=NC=N1)N
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
0.417 g
Type
reactant
Smiles
N1CCS(CC1)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 200° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the butanol was evaporated off
CUSTOM
Type
CUSTOM
Details
the product was purified on a silica column
WASH
Type
WASH
Details
eluted with DCM:MeOH:NH4OH (95:5:0.5)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
O=S1(CCN(CC1)C1=CC(=NC=N1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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